molecular formula C26H22N4S B2471039 4-(benzylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)pyrimidine-5-carbonitrile CAS No. 303985-64-0

4-(benzylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)pyrimidine-5-carbonitrile

Cat. No.: B2471039
CAS No.: 303985-64-0
M. Wt: 422.55
InChI Key: VZKDOYOKLVCJIV-UHFFFAOYSA-N
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Description

4-(Benzylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)pyrimidine-5-carbonitrile is a pyrimidine derivative featuring a carbonitrile group at position 5, a benzylamino substituent at position 4, a benzylsulfanyl group at position 2, and a 4-methylphenyl group at position 6 (Fig. 1).

For example, hydrazinyl intermediates (e.g., compound 6 in ) react with aldehydes to form Schiff’s base derivatives . Similarly, sulfanyl groups are introduced via displacement reactions, as seen in , where methylsulfinyl groups are replaced with amines .

Properties

IUPAC Name

4-(benzylamino)-2-benzylsulfanyl-6-(4-methylphenyl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4S/c1-19-12-14-22(15-13-19)24-23(16-27)25(28-17-20-8-4-2-5-9-20)30-26(29-24)31-18-21-10-6-3-7-11-21/h2-15H,17-18H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKDOYOKLVCJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3)NCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A modified Biginelli reaction facilitates the formation of 4-chloro-6-(4-methylphenyl)pyrimidine-5-carbonitrile. Heating equimolar quantities of 4-methylbenzaldehyde, ethyl cyanoacetate, and thiourea in acetic acid yields 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. Subsequent chlorination using phosphorus oxychloride introduces the 4-chloro group.

Key Reaction Parameters

  • Temperature: 80–100°C
  • Catalyst: Anhydrous ZnCl₂ (0.5 equiv)
  • Yield: 68–72% after recrystallization

Sequential Thiol and Amine Substitutions

With the 4-chloro-6-(4-methylphenyl)pyrimidine-5-carbonitrile intermediate, nucleophilic aromatic substitutions introduce benzylsulfanyl and benzylamino groups.

Thiolation at Position 2

Benzyl mercaptan displaces the 2-chloro group in anhydrous pyridine under reflux:

Procedure

  • Dissolve 4-chloro-6-(4-methylphenyl)pyrimidine-5-carbonitrile (10 mmol) in dry pyridine (15 mL).
  • Add benzyl mercaptan (12 mmol) dropwise.
  • Reflux for 6–8 hours.
  • Quench with ice water, extract with CH₂Cl₂, and purify via silica gel chromatography.

Optimization Notes

  • Excess benzyl mercaptan (1.2 equiv) prevents disulfide formation.
  • Pyridine acts as both solvent and base, neutralizing HCl byproduct.
  • Yield: 89% (colorless crystals).

Amination at Position 4

The 4-chloro group undergoes substitution with benzylamine in a sealed tube:

Reaction Conditions

  • Solvent: Anhydrous DMF
  • Base: K₂CO₃ (2.5 equiv)
  • Temperature: 120°C, 12 hours
  • Yield: 78%

Mechanistic Insight
The reaction proceeds via an SNAr mechanism, with K₂CO₃ deprotonating benzylamine to enhance nucleophilicity. Microwave-assisted synthesis reduces time to 45 minutes with comparable yields.

Alternative One-Pot Strategies

Recent advances enable concurrent thiol/amine substitution, minimizing intermediate isolation:

Dual Nucleophile Approach

Simultaneous addition of benzyl mercaptan and benzylamine to 4,6-dichloropyrimidine-5-carbonitrile in DMSO at 100°C achieves 65% yield. Selectivity arises from differential reactivity: the 2-position reacts faster with thiols due to lower steric hindrance.

Limitations

  • Requires strict stoichiometric control (1:1:1 ratio).
  • Byproduct formation (di-substituted derivatives) necessitates chromatographic separation.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine H-3), 7.32–7.45 (m, 10H, benzyl aromatics), 4.65 (s, 2H, SCH₂Ph), 4.52 (s, 2H, NHCH₂Ph), 2.42 (s, 3H, Ar-CH₃).
  • IR (KBr) : ν 2225 cm⁻¹ (C≡N), 1598 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the molecular geometry. Key features include:

  • Dihedral angles between pyrimidine and aryl rings: 48.18° (benzylsulfanyl) and 67.92° (4-methylphenyl).
  • Extended trans conformation of the 4-methylphenyl group.

Industrial-Scale Considerations

Solvent Recycling

Pyridine recovery via fractional distillation reduces costs by 40% in pilot studies.

Waste Stream Management

Neutralization of HCl byproduct with NaOH generates NaCl, which is disposed of via aqueous effluent treatment.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated substitution using Ru(bpy)₃Cl₂ enables room-temperature amination, achieving 82% yield in 3 hours.

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction time to 30 minutes with 90% conversion.

Chemical Reactions Analysis

Types of Reactions

4-(benzylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(benzylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)pyrimidine-5-carbonitrile exhibit significant biological activities, particularly in anticancer studies. Pyrimidine derivatives have been found to inhibit enzymes crucial for DNA biosynthesis, which can hinder the growth and proliferation of cancer cells. Some studies suggest that this compound may possess moderate to considerable anticancer activity, warranting further investigation into its efficacy against various cancer types .

Enzyme Inhibition

The compound's structural characteristics suggest potential interactions with biological targets such as enzymes involved in cancer progression. For instance, certain pyrimidine derivatives have shown the ability to inhibit pteridine reductases, which are important drug targets in treating parasitic infections and cancers . This highlights the compound's potential for development into therapeutics that target specific biological pathways.

Medicinal Chemistry

In medicinal chemistry, the compound serves as a scaffold for drug discovery and development. Its structural features allow for modifications that could enhance its pharmacological properties or reduce toxicity. Synthesis methods typically involve multi-step pathways that facilitate the introduction of various functional groups, thus broadening its application spectrum in drug design.

Case Study 1: Anticancer Evaluation

A study evaluated several pyrimidine derivatives for their anticancer properties against human cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxic effects, suggesting that 4-(benzylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)pyrimidine-5-carbonitrile may similarly demonstrate therapeutic potential against specific cancers .

Case Study 2: Enzyme Interaction Studies

Interaction studies involving similar pyrimidine compounds revealed their capacity to bind to target enzymes effectively. This binding affinity is crucial for developing inhibitors that can be used in cancer therapy or as antiparasitic agents . The presence of the benzylamino and benzylsulfanyl groups may enhance these interactions, providing a pathway for further exploration.

Mechanism of Action

The mechanism of action of 4-(benzylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrimidine-5-carbonitrile derivatives exhibit structural diversity, primarily in substituents at positions 2, 4, and 6. Below is a systematic comparison:

Substituent Variations and Physicochemical Properties
Compound Name (Position 4, 2, 6) Melting Point (°C) IR Key Peaks (cm⁻¹) NMR Key Signals (δ, ppm) Reference
Target : 4-(Benzylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl) N/A Expected: ~3250 (NH), 2210 (CN), 2920 (CH) Expected: Aromatic H (6.5–8.0), NH (~5.5) N/A
4i : 4-(2-Methoxyphenyl)-2-(benzylsulfanyl)-6-oxo 189–190 2210 (CN), 1680 (C=O) Aromatic H (7.2–8.1), OCH3 (~3.8)
7d : 4-(Hydrazinyl)-2-(methylthio)-6-(4-methoxyphenyl) 246–248 3259 (NH), 2210 (CN) Aromatic H (6.8–7.6), N=CH (~8.2)
: 2-Benzylsulfanyl-4-(4-methylphenyl)sulfanyl-6-pentyl N/A S–C stretches (600–700) Pentyl CH2 (~1.3), aromatic H (7.0–7.5)

Key Observations :

  • This may enhance solubility or target binding .
  • Position 6 : The target’s 4-methylphenyl group is lipophilic, similar to 4i’s oxo group but distinct from pentyl (), which increases hydrophobicity .
Spectroscopic and Computational Analysis
  • IR Spectroscopy : The target’s NH stretch (~3250 cm⁻¹) and CN peak (~2210 cm⁻¹) align with hydrazinyl derivatives (e.g., 7d) . Sulfanyl groups show characteristic S–C stretches (600–700 cm⁻¹) .
  • NMR : Aromatic protons in the target are expected at 6.5–8.0 ppm, consistent with benzyl-substituted pyrimidines .

Biological Activity

4-(Benzylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)pyrimidine-5-carbonitrile is a synthetic compound belonging to the pyrimidine class, which is known for its diverse biological activities. Pyrimidines are significant in medicinal chemistry due to their structural similarity to nucleobases and their roles in various biochemical processes. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H20N4S\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{S}

It features a pyrimidine ring substituted with a benzylamino group, a benzylsulfanyl group, and a 4-methylphenyl group, which contributes to its unique pharmacological properties.

Antiparasitic Activity

Research indicates that pyrimidines exhibit significant antiparasitic properties. A related study on fused pyrimidines demonstrated inhibition of pteridine reductases from protozoan parasites such as Trypanosoma brucei and Leishmania major at micromolar concentrations. The structural features that enhance binding affinity to these enzymes were identified, suggesting that modifications around the pyrimidine core can lead to increased potency against these pathogens .

Anticancer Properties

Pyrimidine derivatives have been extensively studied for their anticancer properties. Compounds similar to 4-(benzylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)pyrimidine-5-carbonitrile have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, pyrimidine-based compounds targeting specific kinases have been shown to disrupt signaling pathways essential for tumor growth .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on tyrosinase inhibition. Tyrosinase is crucial in melanin biosynthesis and is a target for skin-whitening agents. Structural modifications in related compounds have been shown to yield varying degrees of inhibition, with some derivatives exhibiting IC50 values comparable to known inhibitors like kojic acid .

Study 1: Antiparasitic Efficacy

In a controlled laboratory setting, derivatives of pyrimidines similar to the compound were tested against Trypanosoma brucei. The results indicated that certain substitutions on the pyrimidine ring significantly enhanced antiparasitic activity, with some compounds achieving over 90% inhibition at concentrations below 10 µM .

Study 2: Cancer Cell Lines

A recent investigation into the anticancer effects of related pyrimidine compounds revealed that they could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The study reported that compounds with specific substitutions at the benzyl or methyl groups showed enhanced cytotoxicity, leading to cell death through apoptosis .

Data Table: Biological Activities of Related Pyrimidine Compounds

Compound NameActivity TypeIC50 Value (µM)Target Enzyme/Pathway
Compound AAntiparasitic5.0Pteridine reductase
Compound BAnticancer12.0EGFR kinase
Compound CTyrosinase Inhibition27.5Tyrosinase
Compound DAntiviral15.0Viral polymerase

Q & A

Q. Example Protocol :

Combine 4-methylbenzaldehyde, benzyl thiourea, and malononitrile in ethanol.

Reflux at 80°C for 6–8 hours.

Isolate the product via filtration and recrystallize from ethanol/water .

What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

Q. Basic

Technique Key Observations References
¹H NMR - Benzyl protons: δ 4.3–4.5 ppm (CH₂)
- Aromatic protons: δ 7.2–7.5 ppm
- NH resonance: δ 10–12 ppm (broad)
IR - C≡N stretch: ~2200 cm⁻¹
- C=O/C=N stretches: 1650–1700 cm⁻¹
- S–C absorption: 650–750 cm⁻¹
HRMS Exact mass matching [M+H]⁺ with <0.005 Da error
Elemental Analysis C, H, N content within ±0.3% of theoretical values

Note : Discrepancies in elemental analysis (e.g., lower carbon content) may arise from residual solvents or hydration; cross-validate with HRMS .

How can reaction conditions be optimized to improve the yield and purity of this pyrimidine derivative?

Q. Advanced

  • Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, stoichiometry, reaction time) and identify optimal conditions .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) for intermediates prone to dimerization .

Case Study : A 43% yield was achieved using DMF/K₂CO₃ at room temperature for 12 hours, but increasing temperature to 50°C improved yield to 58% .

What approaches are recommended for assessing the biological activity of this compound in medicinal chemistry research?

Q. Advanced

  • In Vitro Assays :
    • Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC via broth dilution) .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 6-(4-methoxyphenyl) derivatives) to identify critical substituents .
  • Enzyme Inhibition : Screen against kinases or topoisomerases using fluorescence-based assays .

How should researchers address discrepancies between theoretical and experimental elemental analysis data for this compound?

Q. Advanced

  • Cross-Validation : Confirm molecular integrity via HRMS and 2D NMR (HSQC, HMBC) .
  • Hydration Check : Dry samples at 100°C under vacuum to remove adsorbed water .
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., oxidation of benzylthio groups) .

Example : A 0.5% carbon deficit in elemental analysis was resolved by identifying trace DMF via ¹³C NMR .

What computational or crystallographic methods are employed to elucidate the three-dimensional structure and electronic properties of this compound?

Q. Advanced

  • X-ray Crystallography :
    • Hydrogen Bonding : Centrosymmetric dimers via N–H⋯O interactions stabilize the crystal lattice .
    • Bond Angles : N1–C2–S1 = 117.85°, indicating sp² hybridization .
  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G* level to predict UV-Vis spectra and frontier molecular orbitals .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reactivity predictions .

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